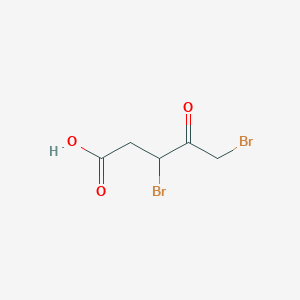

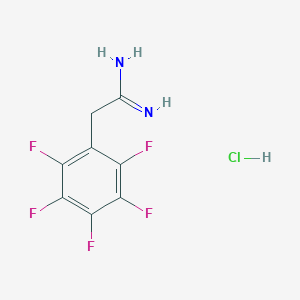

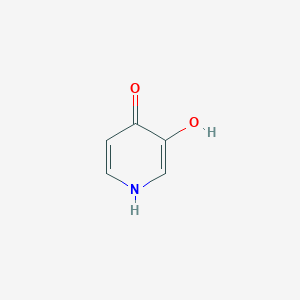

![molecular formula C9H8N2O2 B155654 Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 1015609-11-6](/img/structure/B155654.png)

Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Vue d'ensemble

Description

“Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate” is the methyl ester derivative of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid . It is used as a reagent in the synthesis of azetidinylpiperidine derivatives as monoacylglycerol lipase inhibitors useful in the treatment of inflammatory pain .

Molecular Structure Analysis

The molecular structure of “Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate” is represented by the empirical formula C9H8N2O2 . Its molecular weight is 176.17 . The SMILES string representation is COC(=O)c1cnc2cc[nH]c2c1 .

Physical And Chemical Properties Analysis

“Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate” is a solid compound . Its exact physical properties such as melting point, boiling point, and solubility are not available in the retrieved data.

Applications De Recherche Scientifique

Cancer Therapeutics

Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate derivatives have been studied for their potential as fibroblast growth factor receptor (FGFR) inhibitors . FGFRs are implicated in various types of cancers, and targeting them can be an effective strategy for cancer therapy. Derivatives of this compound have shown potent activities against FGFR1, 2, and 3, with one derivative, compound 4h, exhibiting significant inhibitory activity. This compound also inhibited breast cancer cell proliferation and induced apoptosis, making it a promising lead for further drug development .

Diabetes Management

In the realm of metabolic disorders, pyrrolo[3,2-b]pyridine derivatives have been identified to reduce blood glucose levels . This property can be harnessed for the prevention and treatment of conditions involving elevated plasma blood glucose, such as type 1 diabetes, obesity-related diabetes, and diabetic dyslipidemia. The efficacy of these compounds in glucose regulation suggests potential applications in managing hyperglycemia and related cardiovascular diseases .

Material Science

The structural properties of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate make it a valuable heterocyclic building block in material science. It can be used to synthesize complex organic molecules that have applications in creating new materials with specific electronic, optical, or mechanical properties .

Environmental Science

While direct applications in environmental science are not extensively documented, the compound’s role as a building block in organic synthesis means it could contribute to the development of environmentally friendly materials and chemicals. Its derivatives could potentially be used in creating biodegradable polymers or environmentally safe pesticides .

Biochemistry Research

In biochemistry, this compound serves as a precursor in synthesizing various bioactive molecules. Its derivatives are used to study biochemical pathways and processes, including signal transduction and enzyme inhibition, which are fundamental in understanding cellular functions and developing biochemical assays .

Pharmacology

Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate and its derivatives are explored for their pharmacological potential. They are part of a broader class of pyrrole and pyrrolidine analogs that are being investigated as drug candidates for various diseases due to their diverse biological activities .

Mécanisme D'action

Target of Action

Similar compounds have been shown to have efficacy in reducing blood glucose levels , suggesting potential targets within glucose metabolism pathways.

Mode of Action

Based on the observed biological activity of similar compounds , it may interact with its targets to modulate glucose metabolism, leading to a reduction in blood glucose levels.

Biochemical Pathways

, it is plausible that it impacts pathways related to glucose metabolism. This is inferred from the observed hypoglycemic effects of similar compounds .

Result of Action

Similar compounds have been shown to reduce blood glucose levels , suggesting potential therapeutic applications in conditions such as diabetes and metabolic syndrome.

Orientations Futures

“Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate” and its derivatives have potential therapeutic applications, particularly as monoacylglycerol lipase inhibitors useful in the treatment of inflammatory pain . This suggests potential future directions in the development of new therapeutic agents for pain management.

Propriétés

IUPAC Name |

methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)6-4-8-7(11-5-6)2-3-10-8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFTWMGTLMPFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CN2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470367 | |

| Record name | Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |

CAS RN |

1015609-11-6 | |

| Record name | Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate](/img/structure/B155582.png)

![Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester](/img/structure/B155601.png)